Eliminating the Risk of Iatrogenic Neurological Worsening vs. D-Penicillamine and Trientine
In a direct clinical study of 17 neurologically affected Wilson's disease patients, initial treatment with ammonium tetrathiomolybdate (the ammonium salt of tiomolibdic acid) for 8 weeks resulted in 0% incidence of neurological deterioration [1]. This stands in stark contrast to the established standard of care with D-penicillamine (DPA) or trientine, which are known to cause a 10-50% incidence of initial neurological worsening [2].
| Evidence Dimension | Incidence of initial neurological deterioration |
|---|---|
| Target Compound Data | 0% (0 out of 17 patients) |
| Comparator Or Baseline | D-penicillamine or Trientine: 10-50% (literature incidence) |
| Quantified Difference | Absolute risk reduction of 10 to 50 percentage points |
| Conditions | Initial 8-week treatment of neurologically presenting Wilson's disease patients; open study and double-blind trial data. |
Why This Matters
This near-zero risk of causing irreversible brain damage is the single most critical differentiator for procurement in treating neurological Wilson's disease, defining a clear standard of safety that alternatives fail to meet.
- [1] Brewer GJ, et al. Treatment of Wilson's disease with ammonium tetrathiomolybdate. I. Initial therapy in 17 neurologically affected patients. Arch Neurol. 1994 Jun;51(6):545-54. View Source
- [2] Zhang JW, et al. Effects of tetrathiomolybdate and penicillamine on brain hydroxyl radical and free copper levels: a microdialysis study in vivo. Biochem Biophys Res Commun. 2015 Feb 27;458(1):82-5. View Source
